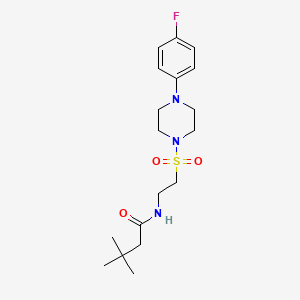

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide

Description

Properties

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28FN3O3S/c1-18(2,3)14-17(23)20-8-13-26(24,25)22-11-9-21(10-12-22)16-6-4-15(19)5-7-16/h4-7H,8-14H2,1-3H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNBPYDSZAWLJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide typically involves multiple steps:

Formation of the Piperazine Derivative: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions.

Sulfonylation: The sulfonyl group is added using sulfonyl chlorides under basic conditions.

Amidation: The final step involves the reaction of the sulfonylated piperazine derivative with 3,3-dimethylbutanoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, targeting the sulfonyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced sulfonyl derivatives.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Therapeutic Applications

1. Antidepressant Activity

Research indicates that compounds containing the piperazine structure exhibit significant antidepressant effects. N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide has been investigated for its potential to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that similar piperazine derivatives can enhance mood and alleviate depressive symptoms in animal models .

2. Anticonvulsant Properties

The anticonvulsant activity of related piperazine derivatives has been documented in various studies. For instance, derivatives with similar structural motifs have demonstrated efficacy in maximal electroshock seizure models and neuropathic pain models, suggesting that N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide may also possess anticonvulsant properties .

3. Antipsychotic Effects

Given the structural similarities to known antipsychotic agents, this compound may also function as a potential antipsychotic. The modulation of dopaminergic pathways through piperazine derivatives has been extensively studied, indicating possible applications in treating schizophrenia and other psychotic disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide is crucial for optimizing its pharmacological profile. Key findings include:

- Substituent Effects : Variations in the fluorine substitution on the phenyl ring have been shown to influence the potency and selectivity of the compound towards specific receptors.

- Piperazine Modifications : Alterations in the piperazine moiety can significantly affect binding affinity and biological activity. For example, the introduction of different alkyl or aryl groups can enhance or diminish activity against targeted receptors .

Case Study 1: Antidepressant Efficacy

A study conducted on a series of piperazine derivatives including N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide demonstrated that these compounds significantly reduced depressive-like behaviors in rodent models when administered at specific dosages. The results indicated a dose-dependent response correlating with serotonin receptor modulation .

Case Study 2: Anticonvulsant Activity

In a comparative study involving various piperazine derivatives, N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide was evaluated for its anticonvulsant properties using the maximal electroshock seizure model. The compound exhibited an effective dose range that surpassed traditional anticonvulsants like phenobarbital .

Mechanism of Action

The mechanism of action of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The piperazine ring and fluorophenyl group allow it to bind to receptors or enzymes, modulating their activity. The sulfonyl group enhances its binding affinity and specificity, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of piperazine-sulfonamide derivatives. Below is a detailed comparison with structurally and functionally related molecules:

Table 1: Comparative Analysis of Piperazine-Sulfonamide Derivatives

Key Observations :

Substituent Effects on Piperazine: The 4-fluorophenyl group in the target compound and analogs contrasts with bis(4-fluorophenyl)methyl () and 2,4-dichlorophenyl () substituents. The nitro group in introduces strong electron-withdrawing effects, which may alter binding kinetics compared to the target compound’s electron-donating dimethylbutanamide .

Sulfonamide Linker Variations: The sulfonyl-ethyl linker in the target compound and is replaced with sulfamoylaminophenyl-sulfonyl in .

Biological Activity

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide, commonly referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of benzamide derivatives characterized by a complex structure that includes a sulfonyl group and a piperazine ring, which are known to enhance pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 365.44 g/mol. The presence of the fluoro group , sulfonyl group , and piperazine ring suggests significant interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H21F2N3O4S |

| Molecular Weight | 365.44 g/mol |

| Purity | 98% |

Research indicates that this compound exhibits significant biological activity primarily through its interaction with specific receptors and enzymes. It has been shown to inhibit the activity of tyrosinase (TYR), an enzyme critical in melanin production, making it a candidate for treating hyperpigmentation disorders.

Tyrosinase Inhibition

A study highlighted the competitive inhibition properties of compounds related to this piperazine derivative. For instance, derivatives with similar structural features demonstrated IC50 values significantly lower than traditional inhibitors like kojic acid, suggesting enhanced efficacy:

This competitive inhibition occurs as the compound occupies the active site of TYR, preventing substrate binding and thus reducing melanin synthesis.

Case Studies

- Antimelanogenic Effects : The compound has been evaluated for its antimelanogenic effects on B16F10 melanoma cells. Results indicated that it effectively reduced melanin production without cytotoxicity, making it a promising candidate for cosmetic applications .

- Binding Affinity Studies : Docking analyses have shown that the compound binds effectively to the active site of TYR, confirming its role as a competitive inhibitor. This binding affinity is attributed to the structural components that enhance solubility and receptor interaction .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide:

| Compound Name | Structural Features | IC50 (μM) | Unique Attributes |

|---|---|---|---|

| 4-Fluoro-N-(2-{[4-(2-furoyl)piperazin-1-yl]ethyl}benzamide) | Lacks sulfonyl group | N/A | Different pharmacological profile |

| 4-Fluoro-N-(2-{[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide) | Contains methoxynaphthalene group | N/A | Variability in receptor interaction |

| 4-Fluoro-N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]ethyl}benzamide) | Chlorine substitution instead of fluorine | N/A | Potentially altered biological activity |

Q & A

Q. What are the established synthetic routes for synthesizing N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide?

Methodological Answer: The synthesis typically involves sequential coupling and sulfonylation steps:

Piperazine Intermediate Preparation : React 4-fluorophenylpiperazine with ethylenediamine derivatives under basic conditions (e.g., triethylamine) to form the piperazine-ethylamine backbone .

Sulfonylation : Treat the intermediate with sulfonyl chloride derivatives (e.g., 3,3-dimethylbutanoyl sulfonyl chloride) in anhydrous dichloromethane at 0–5°C to introduce the sulfonylethyl group .

Amidation : Couple the sulfonylated intermediate with 3,3-dimethylbutanamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dimethylformamide (DMF) .

Key Characterization : Confirm structure via -NMR (e.g., δ 2.48 ppm for piperazine protons) and LC-MS for purity (>95%) .

Q. How is the compound characterized for structural integrity and purity?

Methodological Answer:

- Spectroscopy : -NMR and -NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.07–7.10 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 440.2) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s binding to dopamine receptors?

Methodological Answer:

- Modify Substituents : Replace the 4-fluorophenyl group with 2,3-dichlorophenyl or 2-methoxyphenyl to assess steric/electronic effects on D3 receptor affinity .

- Chain Length Variation : Adjust the ethylsulfonyl linker to butyl or propyl groups to evaluate flexibility and receptor pocket compatibility .

- Assay Design : Use radioligand displacement assays (-spiperone for D2/D3 receptors) and functional cAMP assays to measure antagonism .

Key Finding : Piperazine derivatives with 2,3-dichlorophenyl groups show 10-fold higher D3 selectivity than 4-fluorophenyl analogs .

Q. What in vitro assays are suitable for evaluating antiviral activity against coronaviruses like MERS-CoV?

Methodological Answer:

- Plaque Reduction Assay : Infect Vero E6 cells with MERS-CoV (MOI = 0.1) and treat with the compound (0.1–50 µM). Quantify plaque formation post-72 hours .

- Cytotoxicity Screening : Use MTT assays in HEK-293 cells to determine CC (e.g., reported CC = 0.602% for related sulfonamide analogs) .

- Viral Replication Inhibition : Measure viral RNA load via qRT-PCR targeting the MERS-CoV nucleocapsid (N) gene .

Q. How can researchers resolve contradictions in reported IC50_{50}50 values across studies?

Methodological Answer:

- Standardize Assay Conditions : Control variables like cell type (HEK vs. Vero), serum concentration, and incubation time .

- Validate Compound Stability : Perform stability studies (e.g., LC-MS) to rule out degradation under assay conditions.

- Cross-Validate with Orthogonal Assays : Compare radioligand binding data (e.g., D3 receptor) with functional GTPγS binding to confirm potency .

Q. What strategies improve metabolic stability for in vivo pharmacokinetic studies?

Methodological Answer:

- Cytochrome P450 Inhibition Screening : Use human liver microsomes (HLMs) to identify metabolic hotspots (e.g., piperazine N-demethylation) .

- Prodrug Design : Introduce acetyl or phosphate groups at the sulfonamide nitrogen to enhance aqueous solubility and reduce first-pass metabolism .

- Pharmacokinetic Profiling : Administer the compound (10 mg/kg, i.v.) in Sprague-Dawley rats and measure plasma half-life via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.